Prednisolona 21-Sulfato de Sodio

Descripción general

Descripción

Prednisolone 21-Sulfate Sodium Salt, also known as Prednisolone 21-Sulfate Sodium Salt, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.

BenchChem offers high-quality Prednisolone 21-Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 21-Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Profármaco Específico del Colon

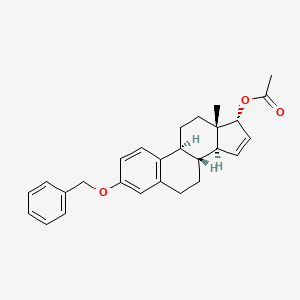

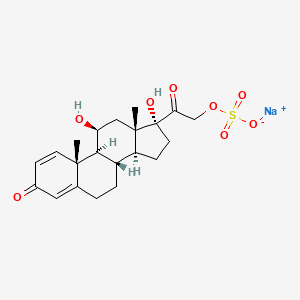

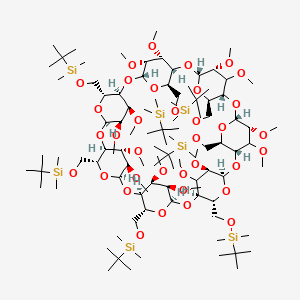

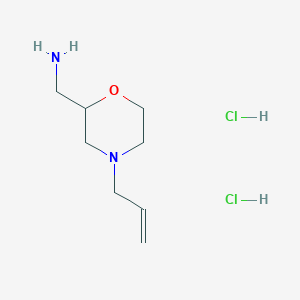

La prednisolona 21-sulfato de sodio (PDS) se ha sintetizado como un profármaco específico del colon de la prednisolona {svg_1} {svg_2}. Se espera que sea estable y no absorbible en el intestino superior y libere prednisolona por la acción de la sulfatasa una vez que se entregue al colon {svg_3} {svg_4}.

Tratamiento de la Enfermedad Inflamatoria Intestinal

La administración específica del colon de glucocorticoides es altamente deseable para el tratamiento eficiente de la enfermedad inflamatoria intestinal {svg_5}. PDS puede usarse potencialmente en este contexto, ya que se espera que sea estable y no absorbible en el tracto gastrointestinal superior, pero puede liberar el compuesto activo, prednisolona, en el colon {svg_6} {svg_7}.

Absorción y Metabolismo del Medicamento

La introducción de un éster de sulfato como una sal de sodio puede aumentar la hidrofilicidad y restringir la absorción en el tracto gastrointestinal {svg_8}. Esta propiedad de PDS puede ser útil para estudiar la absorción y el metabolismo de los fármacos en el colon {svg_9}.

Estabilidad en Diferentes Condiciones de pH

Se ha encontrado que PDS es químicamente estable a pH 1.2, 4.5, 6.8 y 8.0 {svg_10}. Esta estabilidad en un rango de condiciones de pH puede ser beneficiosa en varias aplicaciones farmacéuticas {svg_11}.

Investigación de la Actividad de Sulfatasa Microbiana

Se espera que la liberación de prednisolona de PDS en el colon ocurra debido a la acción de la sulfatasa microbiana {svg_12}. Por lo tanto, PDS se puede utilizar como una herramienta para investigar la actividad de esta enzima en el colon {svg_13}.

Uso Potencial en Estudios con Animales

PDS se ha investigado utilizando ratas como animales de prueba {svg_14} {svg_15}. Los resultados de estos estudios pueden proporcionar información valiosa sobre el uso potencial de PDS en medicina veterinaria {svg_16} {svg_17}.

Mecanismo De Acción

Target of Action

Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of Prednisolone 21-Sulfate Sodium Salt takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .

Pharmacokinetics

Prednisolone 21-Sulfate Sodium Salt is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither Prednisolone 21-Sulfate Sodium Salt nor prednisolone is detected in the plasma, suggesting that absorption of Prednisolone 21-Sulfate Sodium Salt is limited .

Result of Action

The result of the action of Prednisolone 21-Sulfate Sodium Salt is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .

Action Environment

The action of Prednisolone 21-Sulfate Sodium Salt is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes Prednisolone 21-Sulfate Sodium Salt a promising colon-specific pro-drug of prednisolone .

Análisis Bioquímico

Cellular Effects

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Molecular Mechanism

The molecular mechanism of Prednisolone 21-Sulfate Sodium Salt involves its transformation into Prednisolone in the colon. This transformation is facilitated by the action of sulfatase .

Temporal Effects in Laboratory Settings

In laboratory settings, Prednisolone 21-Sulfate Sodium Salt has shown stability over time. It was found to be chemically stable at various pH levels and was stable on incubation with the contents of the stomach or small intestine .

Metabolic Pathways

The metabolic pathways of Prednisolone 21-Sulfate Sodium Salt involve its transformation into Prednisolone in the colon by the action of sulfatase .

Transport and Distribution

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Subcellular Localization

It is known that it is stable and non-absorbable in the upper intestine and releases Prednisolone by the action of sulfatase once it is delivered to the colon .

Propiedades

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWZNVWFOGRESW-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3664-95-7 | |

| Record name | Prednisolone sodium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)

![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)